molecular formula C8H9ClN2S B1382483 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride CAS No. 1803589-90-3

4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride

Cat. No.: B1382483
CAS No.: 1803589-90-3
M. Wt: 200.69 g/mol
InChI Key: PNQICUVWBDMRGV-UHFFFAOYSA-N
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Description

4-[(Thiophen-3-yl)methyl]-1H-imidazole hydrochloride is a compound that features a thiophene ring attached to a methyl group, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: Both the thiophene and imidazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

4-[(Thiophen-3-yl)methyl]-1H-imidazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-thiophenemethanol and 3-thiophenecarboxaldehyde share the thiophene ring structure.

    Imidazole Derivatives: Compounds like 1-methylimidazole and 2-phenylimidazole share the imidazole ring structure.

Uniqueness

4-[(Thiophen-3-yl)methyl]-1H-imidazole hydrochloride is unique due to the combination of the thiophene and imidazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(thiophen-3-ylmethyl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.ClH/c1-2-11-5-7(1)3-8-4-9-6-10-8;/h1-2,4-6H,3H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQICUVWBDMRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC2=CN=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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